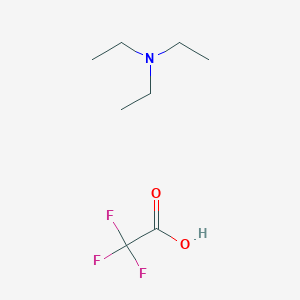

Triethylamine, trifluoroacetic acid

説明

Triethylamine, trifluoroacetic acid is a widely used reagent in various scientific fields, particularly in High-Performance Liquid Chromatography (HPLC). This solution is a combination of trifluoroacetic acid and triethylamine, both of which are known for their strong acidic and basic properties, respectively. The solution is colorless and completely

生物活性

Triethylamine (TEA) and trifluoroacetic acid (TFA) are two compounds that, when combined, exhibit significant biological activities, particularly in the fields of organic chemistry and biochemistry. This article explores their biological activities, mechanisms of action, and implications in various scientific applications.

- Chemical Formula : C₈H₁₆F₃NO₂

- Molecular Weight : 201.22 g/mol

- CAS Number : 454-49-9

-

Ion-Pairing and Solid-Phase Extraction :

TFA is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE). It enhances the retention of peptides and proteins by stabilizing the buffer at a lower pH, which shifts the charge state of analytes to a more favorable condition for analysis . This is particularly relevant in proteomics where the identification of ADP-ribosylated peptides is crucial for understanding cellular processes such as DNA repair and cellular stress responses. -

Trifluoroethylation Reactions :

The combination of TEA with TFA facilitates trifluoroethylation reactions without the need for catalysts. This process has shown remarkable functional group tolerance, allowing for the synthesis of various fluorinated organic compounds that are valuable in drug discovery and materials science . The trifluoroethylation mechanism involves the formation of highly reactive intermediates that can lead to either amide or amine products depending on the stoichiometry of TFA used .

Case Studies

-

Proteomics and ADP-Ribosylation :

A study demonstrated that using TFA as an ion-pairing reagent improved the recovery rates of ADP-ribosylated peptides during SPE. This was particularly significant for peptides with long poly(ADP-ribose) chains, which are critical in studying cellular signaling pathways related to stress responses and cell death . -

Fluorinated Compounds in Drug Development :

Research has indicated that TEA and TFA can be utilized to create a variety of β-fluoroalkylamines through trifluoroethylation reactions. These compounds have potential applications in pharmaceuticals due to their unique biological properties and interactions .

Data Tables

| Compound | Biological Activity | Application Area |

|---|---|---|

| Triethylamine | Promotes trifluoroethylation reactions | Drug discovery, organic synthesis |

| Trifluoroacetic acid | Ion-pairing reagent for HPLC/SPE | Proteomics, peptide analysis |

Research Findings

- Recovery Efficiency : The use of TFA significantly improved recovery rates of certain peptides during extraction processes, indicating its effectiveness as an ion-pairing agent in proteomic workflows .

- Functional Group Tolerance : TEA's ability to facilitate trifluoroethylation without catalysts allows for a wide range of functionalized compounds to be synthesized efficiently, highlighting its versatility in organic chemistry applications .

科学的研究の応用

Chemical Properties and Structure

TEA-TFA is a combination of triethylamine (TEA) and trifluoroacetic acid (TFA), which can be represented by the molecular formula . The compound exhibits unique properties due to the presence of trifluoromethyl groups, which enhance its reactivity and stability in various chemical environments.

Synthesis Applications

1.1 Trifluoroacetylation of Amines

One of the primary applications of TEA-TFA is in the trifluoroacetylation of amines. This process involves the introduction of trifluoroacetyl groups into primary and secondary amines, which serves to protect the amine functional group during subsequent reactions. The trifluoroacetyl group can be removed under mild conditions, making it an effective protecting group for sensitive amines .

Case Study: Synthesis of Protected Amines

- A study demonstrated that primary and secondary amines reacted with TFA in the presence of TEA to yield protected amine derivatives with high yields (up to 96%) . This method allows for the selective modification of amines without affecting other functional groups present in the molecule.

Role as a Solvent and Catalyst

TEA-TFA is also utilized as a solvent and catalyst in various organic reactions. Its ability to solubilize reactants and facilitate reactions under mild conditions makes it valuable in synthetic organic chemistry.

2.1 HPLC Applications

The compound is commonly used in High-Performance Liquid Chromatography (HPLC) as a mobile phase additive. Its presence enhances the separation efficiency of complex mixtures, particularly in analytical chemistry .

Biochemical Applications

TEA-TFA has found applications in biochemical research, particularly in protein chemistry. It is used to modify amino acids and peptides, aiding in the study of protein structure and function.

3.1 Protein Engineering

In protein engineering, TEA-TFA can be employed to protect amino groups during peptide synthesis. This allows for selective coupling reactions that are crucial for constructing complex peptide sequences .

Summary Table of Applications

化学反応の分析

Trifluoroacetylation of Amines

TEA and TFA facilitate the trifluoroacetylation of primary and secondary amines in the presence of triphosgene. This method achieves high yields under mild conditions (0–25°C) using dichloromethane as a solvent .

Reaction Conditions

| Component | Molar Ratio (Relative to Amine) | Role |

|---|---|---|

| Trifluoroacetic acid | 1.0–1.2 | Acid catalyst |

| Triphosgene | 0.5–0.6 | Activator for TFA |

| Triethylamine | 3.0–6.0 | Base (neutralizes HCl byproduct) |

Example Substrates and Yields

| Amine | Product | Yield |

|---|---|---|

| Nitroaniline | Trifluoroacetyl-nitroaniline | 96.5% |

| 4-Fluoroaniline | Trifluoroacetyl-4-fluoroaniline | 94.5% |

| p-Chloroaniline | Trifluoroacetyl-p-chloroaniline | 95.0% |

This reaction proceeds via in situ generation of trifluoroacetyl chloride, which reacts with amines to form protected derivatives . TEA ensures efficient deprotonation and byproduct neutralization.

Catalyst-Free Trifluoroethylation of Amines

TFA enables trifluoroethylation of free amines in the absence of catalysts when combined with phenylsilane. This method tolerates diverse functional groups, including nitriles, ethers, and halides .

Reaction Scope

-

Substrates : Secondary amines, primary amines (via three-component coupling with aldehydes).

-

Functional Groups Tolerated :

-

Electron-withdrawing groups (e.g., –NO₂, –CN).

-

Electron-donating groups (e.g., –OCH₃, –CH₃).

-

Halogens (F, Cl, Br, I).

-

Mechanism

-

Silyl Ester Formation : TFA reacts with phenylsilane to generate trifluoroacetoxysilane intermediates.

-

Reduction : Silane reduces intermediates to trifluoroacetaldehyde derivatives.

-

Amination : Amines undergo reductive coupling with aldehydes to form β-fluoroalkylamines.

Key intermediates include silyl acetals (δ 5.10–5.70 ppm in ¹H NMR) and trifluoroethanol (δ 3.98 ppm) .

Role of Triethylamine

-

In trifluoroacetylation, TEA neutralizes HCl, preventing side reactions and enhancing yields .

-

In trifluoroethylation, TEA (20 mol%) accelerates silyl ester formation but is unnecessary in the main reaction .

Pathway Selectivity

-

Excess TFA : Favors amide formation via direct acylation.

-

Stoichiometric TFA : Favors amine products through reductive coupling .

Proteomics

-

TFA improves recovery of ADP-ribosylated peptides (up to 80% efficiency) in solid-phase extraction workflows .

Drug Discovery

-

β-Fluoroalkylamines synthesized via TFA/TEA methods show enhanced metabolic stability and bioavailability .

Functional Group Tolerance

特性

IUPAC Name |

N,N-diethylethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2HF3O2/c1-4-7(5-2)6-3;3-2(4,5)1(6)7/h4-6H2,1-3H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBAQCENVXUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480604 | |

| Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-49-9 | |

| Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethylamine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。